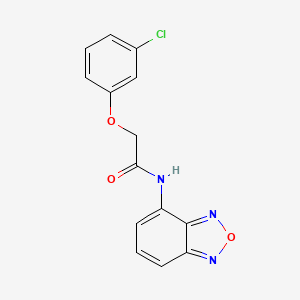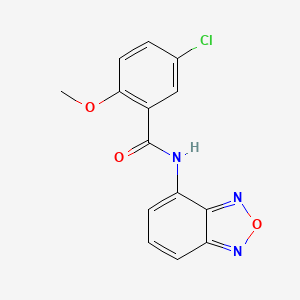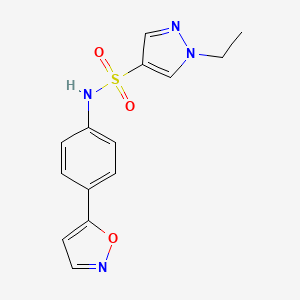
4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide
Descripción general
Descripción
4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide, also known as AZD6738, is a small molecule inhibitor that targets the enzyme ataxia-telangiectasia and Rad3-related protein (ATR). ATR is a key regulator of the DNA damage response pathway, which is responsible for detecting and repairing DNA damage. AZD6738 has shown potential as a therapeutic agent in cancer treatment and is currently being studied in clinical trials.
Mecanismo De Acción
4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide inhibits the activity of ATR, which is a key regulator of the DNA damage response pathway. ATR is activated in response to DNA damage and initiates a signaling cascade that leads to DNA repair. By inhibiting ATR, 4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide prevents the repair of damaged DNA, leading to cell death in cancer cells.
Biochemical and Physiological Effects
4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide has been shown to induce cell death in cancer cells through the inhibition of ATR. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide is its specificity for ATR, which makes it a useful tool for studying the DNA damage response pathway. However, one limitation is its complex synthesis method, which may make it difficult to obtain in large quantities for some experiments.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide. One area of interest is its potential as a therapeutic agent in combination with other cancer treatments, such as immunotherapy. Another area of interest is its potential use in the treatment of DNA repair-deficient cancers, which are often resistant to chemotherapy and radiation therapy. Additionally, further research is needed to understand the long-term effects of 4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide on normal cells and its potential for development of resistance.
Aplicaciones Científicas De Investigación
4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models and has shown efficacy in a variety of cancer types, including breast, lung, and ovarian cancer. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. Clinical trials are currently underway to evaluate the safety and efficacy of 4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide in cancer patients.
Propiedades
IUPAC Name |
4-chloro-1-ethyl-N-[4-(1,2-oxazol-5-yl)phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-2-20-9-12(16)14(19-20)15(21)18-11-5-3-10(4-6-11)13-7-8-17-22-13/h3-9H,2H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSOYQBVCXVSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C3=CC=NO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-ethyl-N-[4-(1,2-oxazol-5-yl)phenyl]-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cycloheptyl-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B3748094.png)




![9,10-dimethoxy-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B3748143.png)
![methyl 2-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B3748145.png)
![4-chloro-1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3748150.png)

![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B3748168.png)
![3-[(3-fluorobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B3748172.png)
![3-[7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid](/img/structure/B3748178.png)
![methyl 6-[(diethylamino)sulfonyl]-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B3748183.png)
